molecular formula C6H13NO2 B6599190 (2S)-1-[(oxetan-3-yl)amino]propan-2-ol CAS No. 1689956-55-5

(2S)-1-[(oxetan-3-yl)amino]propan-2-ol

Cat. No.: B6599190
CAS No.: 1689956-55-5
M. Wt: 131.17 g/mol
InChI Key: XMRDVXKBPHPQMH-YFKPBYRVSA-N
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Description

(2S)-1-[(oxetan-3-yl)amino]propan-2-ol is a chiral compound featuring an oxetane ring and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(oxetan-3-yl)amino]propan-2-ol typically involves the reaction of oxetane derivatives with amino alcohols under controlled conditions. One common method includes the nucleophilic substitution of an oxetane ring with an amino alcohol in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a base like sodium hydride to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(oxetan-3-yl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce cyclic alcohols.

Scientific Research Applications

(2S)-1-[(oxetan-3-yl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-[(oxetan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, while the amino alcohol moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[(oxetan-3-yl)amino]butan-2-ol
  • (2S)-1-[(oxetan-3-yl)amino]pentan-2-ol

Uniqueness

(2S)-1-[(oxetan-3-yl)amino]propan-2-ol is unique due to its specific chiral center and the presence of both an oxetane ring and an amino alcohol moiety. This combination of structural features provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2S)-1-(oxetan-3-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(8)2-7-6-3-9-4-6/h5-8H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRDVXKBPHPQMH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC1COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1689956-55-5
Record name (2S)-1-[(oxetan-3-yl)amino]propan-2-ol
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